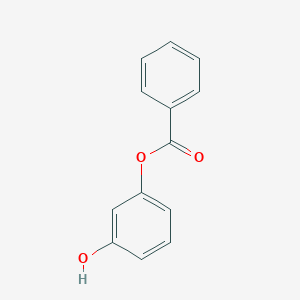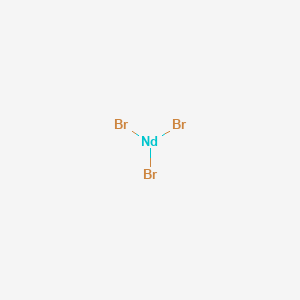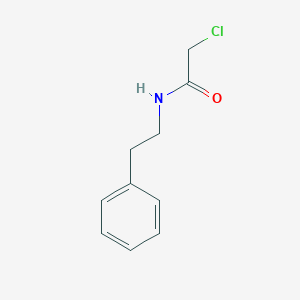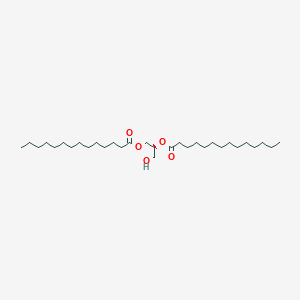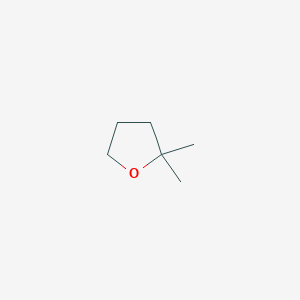
2,2-Diméthyltétrahydrofurane
Vue d'ensemble
Description
2,2-Dimethyltetrahydrofuran is an organic compound with the molecular formula C6H12O. It is a derivative of tetrahydrofuran, where two methyl groups are attached to the second carbon atom of the tetrahydrofuran ring. This compound is known for its unique chemical properties and is used in various industrial and research applications .
Applications De Recherche Scientifique
2,2-Dimethyltetrahydrofuran has several applications in scientific research:
Chemistry: It is used as a solvent in organic synthesis due to its stability and low reactivity.
Biology: It is used in the preparation of various biological compounds and as a solvent in biochemical reactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used as a solvent in the production of polymers, resins, and other industrial chemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dimethyltetrahydrofuran can be synthesized through several methods. One common method involves the hydrogenation of 2,5-dimethylfuran. This process typically uses a metal catalyst such as palladium or ruthenium under high pressure and temperature conditions . Another method involves the reduction of 2,5-hexanedione, followed by cyclization to form the tetrahydrofuran ring .
Industrial Production Methods
In industrial settings, 2,2-Dimethyltetrahydrofuran is produced through catalytic hydrogenation of 2,5-dimethylfuran. This process is carried out in large reactors using metal catalysts and hydrogen gas. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyltetrahydrofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other saturated compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with metal catalysts such as palladium or platinum is commonly used.
Substitution: Reagents like sodium hydride or lithium aluminum hydride are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Alcohols and ketones.
Reduction: Alkanes and other saturated hydrocarbons.
Substitution: Various substituted tetrahydrofuran derivatives.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyltetrahydrofuran involves its interaction with various molecular targets and pathways. As a solvent, it facilitates the dissolution and reaction of other compounds. Its unique structure allows it to participate in various chemical reactions, enhancing the reactivity and stability of the reactants .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyltetrahydrofuran: A similar compound with one methyl group attached to the tetrahydrofuran ring.
2,5-Dimethyltetrahydrofuran: Another similar compound with two methyl groups attached to the second and fifth carbon atoms of the tetrahydrofuran ring
Uniqueness
2,2-Dimethyltetrahydrofuran is unique due to its specific substitution pattern, which imparts distinct chemical properties. It has a higher boiling point and different solubility characteristics compared to its analogs, making it suitable for specific applications in organic synthesis and industrial processes .
Propriétés
IUPAC Name |
2,2-dimethyloxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-6(2)4-3-5-7-6/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDIRKNRUWXYLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70905331 | |
| Record name | 2,2-Dimethyloxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-17-4, 1320-94-1 | |
| Record name | 2,2-Dimethyltetrahydrofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, tetrahydrodimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethyloxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the atmospheric fate of 2,2-Dimethyltetrahydrofuran and why is it relevant?
A1: 2,2-DMTHF, a potential biofuel, readily reacts with atmospheric chlorine atoms. This reaction is fast and can be significant in urban areas []. The primary products of this reaction are hydrogen chloride (HCl), carbon dioxide (CO2), carbon monoxide (CO), water (H2O), and formic acid (HCOOH) []. Understanding this atmospheric fate is crucial for evaluating the environmental impact of using 2,2-DMTHF as a large-scale fuel alternative.
Q2: What is the rate constant for the reaction of 2,2-DMTHF with chlorine atoms?
A2: The rate constant for the reaction between 2,2-DMTHF and chlorine atoms (Cl) has been experimentally determined to be k2,2-DMTHF+Cl = 1∙10-10 cm3molecule-1s-1 []. This indicates a fast reaction rate, highlighting the potential importance of this atmospheric sink for 2,2-DMTHF.
Q3: Are there any natural sources of 2,2-Dimethyltetrahydrofuran?
A3: Yes, 2,2-DMTHF has been identified as a trace constituent in the essential oil of Tanacetum fruticulosum Ledeb., a plant native to Iran []. While this is a natural source, the amount produced is significantly smaller compared to the potential production from biofuel applications.
Q4: Can 2,2-Dimethyltetrahydrofuran be formed through the degradation of other compounds?
A4: Yes, research has shown that 2,2-DMTHF can be generated through the degradation of α-terpineol during multiphase ozonolysis []. This process yields 2,2-DMTHF as part of a lactone product, 4-hydroxy-4-methyl-3-(3-oxobutyl)-valeric acid gamma-lactone []. This finding highlights the potential for 2,2-DMTHF formation in atmospheric and aqueous environments where α-terpineol and ozone are present.
Q5: What are the implications of the fast reaction between 2,2-Dimethyltetrahydrofuran and chlorine atoms?
A5: The rapid reaction of 2,2-DMTHF with chlorine atoms raises concerns about its potential environmental impact if used as a biofuel []. The byproducts of this reaction, particularly HCl, CO, and formic acid, can contribute to air pollution and acid rain [].
Q6: What further research is needed regarding 2,2-Dimethyltetrahydrofuran as a potential biofuel?
A6: While initial studies on the atmospheric fate of 2,2-DMTHF provide valuable insights, further research is crucial to fully assess its viability as a biofuel. This includes investigating its overall environmental impact compared to traditional fossil fuels, exploring methods to mitigate the negative effects of its atmospheric byproducts, and evaluating its performance and efficiency in various engine types.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


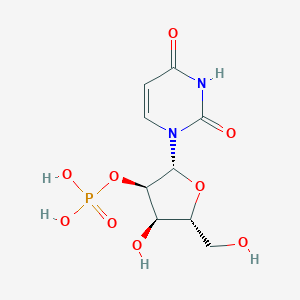

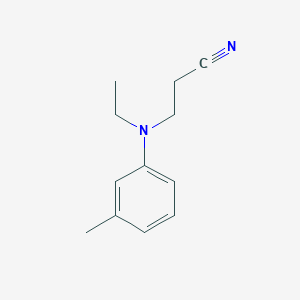


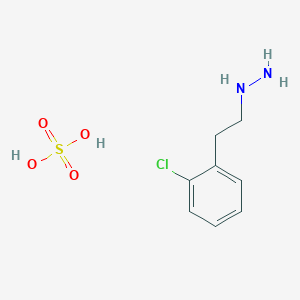
![6-Methylbenzo[d]isoxazole](/img/structure/B86724.png)
![Dibenzo[c,f]cinnoline](/img/structure/B86725.png)

